iMDK (quarterhydrate)
Description
Historical Context of Midkine (MDK) Inhibitor Discovery and Development in Research
Midkine (MDK) is a heparin-binding growth factor discovered in 1988 as a product of a retinoic acid-responsive gene that is highly expressed during mid-gestation. nih.govmidkine.orgmdpi.com It is a 13 kDa protein that, along with pleiotrophin, constitutes a distinct family of cytokines. midkine.orgwikipedia.org While MDK expression is limited in healthy adult tissues, it becomes significantly upregulated during oncogenesis, inflammation, and tissue repair processes. wikipedia.orgnih.gov
The recognition of MDK's involvement in the progression of various pathological conditions, including numerous cancers, inflammatory diseases, and neurological disorders, spurred the search for inhibitors. nih.govnih.goveurjbreasthealth.com Early research established that MDK promotes cell growth, survival, and migration. midkine.orgnih.gov Overexpression was linked to poor prognosis in several human cancers, making it a compelling therapeutic target. midkine.orgeurjbreasthealth.com
The development of MDK inhibitors has followed several strategic paths. Researchers have explored a variety of molecular classes, including:
Antibodies and Aptamers: Neutralizing antibodies and RNA aptamers designed to specifically bind to MDK and block its function have been developed. nih.goveurjbreasthealth.commdpi.com An aptamer targeting MDK was shown to be effective in a mouse model of experimental autoimmune encephalomyelitis. nih.gov
Peptides: Peptides derived from the MDK receptor complex or MDK itself have been investigated for their inhibitory potential. nih.gov
Small Molecules: In silico screening and simple assay procedures have been employed to identify low molecular weight compounds that can inhibit MDK activity. nih.govresearchgate.net These efforts led to the discovery of compounds that could serve as foundational structures for developing more potent and specific inhibitors. researchgate.net
This multi-pronged approach has been crucial in creating a toolbox for studying MDK's function and validating it as a target in various disease models.
Contemporary Significance of PI3K/MDK Pathway Modulation in Preclinical Investigations
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.com Dysregulation of the PI3K pathway, often through mutations in genes like PIK3CA, is one of the most common events in human cancers, leading to uncontrolled cell growth and tumorigenesis. mdpi.com
Midkine exerts many of its pro-tumorigenic effects by activating the PI3K/AKT signaling cascade. mdpi.comeurjbreasthealth.comspringermedizin.de The interaction between MDK and its receptors can trigger downstream signaling that promotes cell survival by inhibiting apoptosis and enhances proliferation. mdpi.comeurjbreasthealth.comspringermedizin.de For instance, MDK's anti-apoptotic signals in neurons and other cells are mediated through PI3K and the subsequent activation of ERK. midkine.org In various cancer models, including gastric and breast cancer, MDK secreted by cells in the tumor microenvironment has been shown to confer resistance to therapies like cisplatin (B142131) by activating the PI3K/AKT pathway. mdpi.com
The convergence of MDK and PI3K signaling makes the simultaneous modulation of both targets a compelling strategy in preclinical cancer research. Targeting the PI3K pathway alone can sometimes lead to feedback activation of other signaling routes, such as the MAPK/ERK pathway, limiting therapeutic efficacy. medchemexpress.commedchemexpress.commdpi.com The compound iMDK is notable because it inhibits both the growth factor MDK and the PI3K enzyme. medchemexpress.com This dual activity allows researchers to investigate the synergistic effects of inhibiting both the upstream activator (MDK) and a key downstream signaling node (PI3K), potentially overcoming some of the resistance mechanisms associated with single-target inhibitors. eurjbreasthealth.com
Overview of iMDK (Quarterhydrate) as a Research Probe and Chemical Tool in Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway, to understand its function. iMDK (quarterhydrate) functions as a valuable chemical probe for interrogating the PI3K/MDK signaling axis. Its primary utility in a research context is not as a therapeutic agent itself, but as a tool to dissect biological mechanisms. medchemexpress.comtargetmol.com
In preclinical studies, iMDK (quarterhydrate) has been used to explore the consequences of PI3K/MDK pathway inhibition. Research on non-small cell lung cancer (NSCLC) has shown that iMDK can suppress AKT phosphorylation in a dose-dependent manner. medchemexpress.comtargetmol.commedchemexpress.com Interestingly, while it inhibits the PI3K/AKT pathway, it can lead to a robust increase in the phosphorylation of ERK, highlighting the complex crosstalk between these signaling networks. medchemexpress.commedchemexpress.com
This observation led to studies combining iMDK with MEK inhibitors, such as PD0325901. medchemexpress.commedchemexpress.com The combination of iMDK and a MEK inhibitor was found to cooperatively suppress the growth of NSCLC cells in vitro and reduce tumor growth in xenograft mouse models, an effect not seen with either agent alone. medchemexpress.commedchemexpress.comtargetmol.com Further research has demonstrated the utility of iMDK in studying other cancer types. In oral squamous cell carcinoma, iMDK was found to inhibit tumor growth and angiogenesis. eurjbreasthealth.commdpi.com In studies of primary effusion lymphoma, iMDK treatment resulted in cell cycle arrest and apoptosis. eurjbreasthealth.commdpi.com These findings underscore the role of iMDK as a chemical tool to validate the PI3K/MDK pathway as a potential target for combination therapies.
Data Tables
Table 1: Physicochemical Properties of iMDK (quarterhydrate)
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₃FN₂O₂S·1/4H₂O | bioscience.co.ukbiocompare.com |
| Molecular Weight | 380.91 | bioscience.co.ukbiocompare.comclinisciences.com |
| Purity | 99.34% | bioscience.co.ukbiocompare.com |
Table 2: Biological Activity of iMDK (quarterhydrate) in Preclinical Research
| Finding | Model System | Effect | Source(s) |
| PI3K Pathway Inhibition | H441 lung adenocarcinoma cells | Suppressed AKT phosphorylation in a dose-dependent manner (50-500 nM). | medchemexpress.comtargetmol.commedchemexpress.com |
| MAPK Pathway Crosstalk | H441 lung adenocarcinoma cells | Robustly increased ERK1/2 phosphorylation. | medchemexpress.comtargetmol.commedchemexpress.com |
| Combination Effect on Cell Viability | A549 lung cancer cells | Combination with PD0325901 significantly inhibited cell viability compared to single-agent treatment. | medchemexpress.commedchemexpress.com |
| Combination Effect on Tumor Growth | H441 xenograft mouse model | Combination with PD0325901 effectively reduced lung tumor volume. | medchemexpress.comtargetmol.commedchemexpress.com |
| Angiogenesis Inhibition | Oral squamous cell carcinoma models | Inhibited VEGF-mediated angiogenesis and reduced CD31 expression. | eurjbreasthealth.commdpi.com |
| Cell Cycle Regulation | Primary effusion lymphoma (PEL) cells | Induced cell cycle arrest in the G2/M phase and triggered apoptosis. | eurjbreasthealth.commdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H17FN2O2S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane |
InChI |
InChI=1S/C21H13FN2O2S.CH4/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25;/h1-8,10-12H,9H2;1H4 |
InChI Key |
AGDVUEDRTDQRET-UHFFFAOYSA-N |
Canonical SMILES |
C.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Derivatization for Research Applications
Strategies for iMDK (Quarterhydrate) Synthesis in Academic and Preclinical Research Settings
The synthesis of a novel small molecule like iMDK (quarterhydrate) for research purposes requires a route that is both reproducible and scalable to meet the demands of various preclinical studies. nih.govbohrium.com The initial goal is to develop a reliable synthetic pathway that allows for the production of the compound from commercially available starting materials. contractlaboratory.com This process underpins all subsequent research, from initial biological screening to more complex in vivo experiments.
In an academic or early-stage preclinical setting, the synthetic strategy often prioritizes flexibility and access to the core molecular scaffold. A multi-step synthesis would be meticulously designed, likely involving a combination of established and novel chemical reactions. sarchemlabs.comox.ac.uk Key considerations in designing such a synthesis include:
Purification and Characterization: Each intermediate and the final iMDK (quarterhydrate) product would require rigorous purification, commonly using techniques like column chromatography and recrystallization. The structure and purity of the compounds would be unequivocally confirmed using a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
A hypothetical synthetic route for the core scaffold of iMDK is outlined in the table below. This illustrates a potential multi-step process that could be employed in a research setting.
Table 1: Hypothetical Multi-Step Synthesis Scheme for iMDK Core Scaffold This is an interactive table. You can sort and filter the data.
| Step | Starting Materials | Key Reagents & Conditions | Intermediate Product | Purpose |
|---|---|---|---|---|
| 1 | Precursor A, Precursor B | Palladium Catalyst, Base, Solvent, 80°C | Intermediate 1 | Formation of a key carbon-carbon bond to assemble the molecule's backbone. |
| 2 | Intermediate 1 | Reducing Agent (e.g., NaBH₄), Methanol, 0°C | Intermediate 2 | Selective reduction of a carbonyl group to an alcohol. |
| 3 | Intermediate 2 | Activating Agent (e.g., SOCl₂), Pyridine | Intermediate 3 | Conversion of the alcohol to a more reactive leaving group for subsequent substitution. |
| 4 | Intermediate 3, Amine Fragment C | Base (e.g., K₂CO₃), Acetonitrile, Reflux | iMDK Core Scaffold | Introduction of a key nitrogen-containing functional group to complete the core structure. |
Design and Synthesis of iMDK (Quarterhydrate) Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies in Research
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. oncodesign-services.compharmacologymentor.comimmutoscientific.com Through the systematic modification of a lead compound, researchers can identify which parts of the molecule are essential for its function. oncodesign-services.com For iMDK (quarterhydrate), an SAR study would involve the design and synthesis of a library of analogs where specific regions of the molecule are altered. strath.ac.uknih.gov
The design of these analogs is a rational process guided by the initial biological data. Key strategies include:
Functional Group Modification: Replacing, removing, or altering functional groups (e.g., changing a hydroxyl group to a methoxy (B1213986) group or a halogen).
Scaffold Hopping: Replacing parts of the molecular backbone with different but structurally similar chemical rings or linkers.
Stereochemical Variation: Synthesizing different stereoisomers (enantiomers or diastereomers) to determine if the biological activity is dependent on a specific three-dimensional arrangement.
The synthesis of these analogs often leverages the established route for the parent compound, introducing modifications at late stages to improve efficiency. morressier.com The resulting compounds are then tested in biological assays to measure their activity. This iterative process of design, synthesis, and testing allows researchers to build a comprehensive understanding of the SAR, guiding the optimization of the lead compound toward a more potent and selective candidate. researchgate.netacs.org
Table 2: Illustrative SAR Data for a Hypothetical Series of iMDK Analogs This is an interactive table. You can sort and filter the data.
| Compound ID | Modification from iMDK (R-group) | Biological Activity (IC₅₀, nM) |
|---|---|---|
| iMDK | -H (Parent Compound) | 50 |
| iMDK-002 | -F | 45 |
| iMDK-003 | -Cl | 65 |
| iMDK-004 | -CH₃ | 120 |
| iMDK-005 | -OCH₃ | 80 |
| iMDK-006 | -CF₃ | 25 |
The data in Table 2, while hypothetical, illustrates how SAR studies can reveal critical information. For example, the data suggests that small, electron-withdrawing groups at the "R" position (like -F, -CF₃, -CN) may enhance potency, while larger or electron-donating groups (-CH₃, -OCH₃) may be detrimental to activity.
Isotopic Labeling and Chemical Tagging Techniques for Mechanistic Research with iMDK (Quarterhydrate)
To understand how iMDK (quarterhydrate) functions at a molecular level, researchers employ advanced techniques like isotopic labeling and chemical tagging. These methods allow the compound to be tracked and identified within complex biological systems. nih.govmusechem.com
Isotopic Labeling involves replacing one or more atoms in the iMDK molecule with their heavier, non-radioactive (stable) or radioactive isotopes. metsol.comchemicalsknowledgehub.com Common isotopes used in drug discovery include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) for stable labeling, and tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) for radiolabeling. chemicalsknowledgehub.com
Stable Isotope Labeling: Labeled iMDK can be used as an internal standard in mass spectrometry-based assays for accurate quantification in biological fluids. It is also crucial for studying the compound's metabolism, as the heavier isotope allows researchers to distinguish the parent drug from its metabolites. nih.gov
Radiolabeling: Radiolabeled iMDK allows for highly sensitive detection. It can be used in absorption, distribution, metabolism, and excretion (ADME) studies to track the compound's fate in an organism. chemicalsknowledgehub.com
Chemical Tagging involves covalently attaching a probe or "tag" to the iMDK molecule. nih.goveurisotop.com This tag has a specific property that allows for detection or isolation. The challenge is to attach the tag in a position that does not interfere with the compound's biological activity.
Fluorescent Tags: Attaching a fluorescent dye allows researchers to visualize the localization of iMDK within cells using advanced microscopy techniques. columbia.educreative-proteomics.com
Affinity Tags (e.g., Biotin): Biotinylating iMDK allows for the identification of its direct biological targets. After treating cells or cell lysates with the biotin-tagged compound, the target protein-compound complex can be "pulled down" or isolated using streptavidin beads for subsequent identification by mass spectrometry.
The synthesis of these labeled and tagged versions of iMDK requires careful planning to incorporate the label or tag at a specific, chemically stable position within the molecule.
Table 3: Potential Labeling and Tagging Strategies for Mechanistic Studies of iMDK This is an interactive table. You can sort and filter the data.
| Strategy | Label/Tag | Position on iMDK Scaffold | Research Application | Detection Method |
|---|---|---|---|---|
| Isotopic Labeling | Carbon-13 (¹³C) | Core carbon backbone | Metabolite identification; Quantitative bioanalysis | Mass Spectrometry (MS) |
| Isotopic Labeling | Tritium (³H) | Metabolically stable position | In vivo ADME studies; Receptor binding assays | Scintillation Counting / Autoradiography |
| Chemical Tagging | Fluorescein | Periphery of the molecule | Cellular uptake and subcellular localization studies | Fluorescence Microscopy |
Elucidation of Molecular and Cellular Mechanisms of Action in Preclinical Systems
Detailed Analysis of Phosphoinositide 3-Kinase (PI3K) Pathway Modulation by iMDK (quarterhydrate)
iMDK (quarterhydrate) is a potent inhibitor of the Phosphoinositide 3-Kinase (PI3K) pathway, a critical signaling cascade that regulates cell growth, survival, and proliferation medchemexpress.comtargetmol.com. A key downstream effector of PI3K is the serine/threonine kinase AKT. In preclinical cellular models, such as H441 lung adenocarcinoma cells, iMDK has been shown to suppress the phosphorylation of AKT in a dose-dependent manner medchemexpress.comtargetmol.com. This inhibition of AKT activation is a central mechanism of iMDK's action.
The suppression of AKT phosphorylation by iMDK has significant consequences for downstream signaling cascades. Research indicates that iMDK treatment leads to a decrease in the phosphorylation of both PI3K and AKT researchgate.net. This, in turn, affects the expression of anti-apoptotic factors. For instance, the expression of survivin and XIAP (X-linked inhibitor of apoptosis protein) is decreased following treatment with iMDK researchgate.net. Conversely, the expression of the pro-apoptotic factor BAD (Bcl-2-associated death promoter) is increased researchgate.net. Activated AKT typically promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD nih.gov. By inhibiting AKT, iMDK prevents this inactivation, thereby promoting programmed cell death.
The class I PI3K family consists of four isoforms: α, β, γ, and δ, each playing distinct roles in cellular signaling nih.govnih.gov. The development of isoform-selective inhibitors is a key strategy in cancer therapy to enhance efficacy and reduce toxicity nih.gov. While specific IC50 values for iMDK against each PI3K isoform are not detailed in the provided search results, its classification as a potent PI3K inhibitor suggests it effectively targets this enzyme family medchemexpress.comtargetmol.com. The development of PI3K inhibitors often involves screening for selectivity against a panel of kinases to understand their specificity researchgate.net.
Off-target analysis is crucial for characterizing any kinase inhibitor nih.gov. While iMDK is identified as a PI3K inhibitor, it has been observed to unexpectedly activate the MAPK pathway in non-small cell lung cancer (NSCLC) cells nih.gov. This suggests a potential off-target effect or a compensatory activation of an alternative tumorigenic pathway, a phenomenon sometimes seen with PI3K inhibitors where inhibition of one pathway leads to the upregulation of another nih.gov.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathway Dynamics by iMDK (quarterhydrate)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade involved in cellular processes like proliferation and differentiation nih.gov. A key component of this pathway is the Extracellular Signal-Regulated Kinase (ERK). Interestingly, while iMDK inhibits the PI3K/AKT pathway, it has been shown to robustly increase the phosphorylation of ERK (p-ERK) in research models such as H441 lung adenocarcinoma cells medchemexpress.comtargetmol.com. This activation of the MAPK pathway is considered a compensatory mechanism that may confer resistance to cell death induced by iMDK alone nih.gov. This finding has led to research combining iMDK with MEK inhibitors (which target the MAPK pathway) to enhance the killing of KRAS-mutant NSCLC cells nih.gov.
Mechanisms of Cell Cycle Perturbation and Programmed Cell Death Induction
The G2/M checkpoint is a critical control point in the cell cycle that prevents cells from entering mitosis with damaged or incompletely replicated DNA wikipedia.orgnih.gov. The activity of the Cyclin B1-CDK1 complex is essential for the transition from the G2 to the M phase wikipedia.orgnih.gov. Inhibition of this complex can lead to cell cycle arrest. While direct studies detailing the effect of iMDK on G2/M arrest are not prevalent in the search results, the modulation of pathways like PI3K/AKT, which are known to influence cell cycle regulators, suggests a potential impact. For instance, AKT can indirectly influence cell cycle progression through its effects on proteins like p53 and its downstream effector, p21 nih.govoncotarget.com. The protein p21 is a cyclin-dependent kinase inhibitor that can block cell cycle progression in both G1 and G2 phases nih.govoncotarget.com. Therefore, by inhibiting AKT, iMDK could potentially influence these downstream regulators, leading to perturbations in cell cycle progression, such as a G2/M arrest.
Data Tables
Table 1: Observed Effects of iMDK (quarterhydrate) on Key Signaling Proteins
| Cellular Model | Target Protein | Observed Effect |
|---|---|---|
| H441 Lung Adenocarcinoma | Phospho-AKT | Dose-dependent suppression medchemexpress.comtargetmol.com |
| H441 Lung Adenocarcinoma | Phospho-ERK | Robust increase in phosphorylation medchemexpress.comnih.gov |
| Non-Small Cell Lung Cancer | Phospho-PI3K | Decreased phosphorylation researchgate.net |
| Non-Small Cell Lung Cancer | Survivin | Decreased expression researchgate.net |
| Non-Small Cell Lung Cancer | XIAP | Decreased expression researchgate.net |
Table 2: Pathway Modulation by iMDK (quarterhydrate)
| Pathway | Primary Effect | Downstream Consequence |
|---|---|---|
| PI3K/AKT | Inhibition | Suppression of survival signals, promotion of apoptosis medchemexpress.comresearchgate.net |
Interactions with Midkine (MDK) Signaling Pathways and Receptor Systems in Research
The primary target of iMDK (quarterhydrate) is the heparin-binding growth factor Midkine (MDK). MDK is overexpressed in numerous malignancies and plays a crucial role in tumor growth, survival, and metastasis by activating several downstream signaling pathways eurjbreasthealth.comnih.gov.
MDK exerts its effects by binding to a complex of cell surface receptors, which includes low-density lipoprotein receptor-related proteins (LRPs), integrins, and protein tyrosine phosphatase zeta (PTPζ) nih.gov. Upon binding, MDK activates key oncogenic signaling cascades:
PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. MDK stimulation of this pathway helps cancer cells evade apoptosis nih.goveurjbreasthealth.com. Preclinical studies have shown that iMDK can inhibit the PI3K/AKT pathway in lung adenocarcinoma cells researchgate.net.
MAPK/ERK Pathway: This cascade is critical for cell growth and proliferation nih.gov. Research in oral squamous cell carcinoma models demonstrated that iMDK inhibits tumor growth by suppressing the phosphorylation of ERK, a key component of this pathway researchgate.net.
mTOR Pathway: As a downstream effector of the PI3K/AKT pathway, mTOR is involved in protein synthesis and cell growth. MDK has been shown to activate mTOR to promote processes like lymphangiogenesis in melanoma nih.goveurjbreasthealth.com.
By inhibiting MDK, iMDK effectively blocks the activation of these interconnected signaling networks, thereby reducing cancer cell proliferation, survival, and angiogenesis in preclinical models researchgate.neteurjbreasthealth.com.
Table 2: iMDK (quarterhydrate) Interactions with MDK Signaling
| Signaling Pathway | Function in Cancer (MDK-Mediated) | Effect of iMDK in Preclinical Models | Reference |
|---|---|---|---|
| PI3K/AKT | Promotes cell survival, inhibits apoptosis | Inhibition of the pathway in lung adenocarcinoma | researchgate.net |
| MAPK/ERK | Promotes cell proliferation and growth | Inhibition of ERK phosphorylation in oral squamous cell carcinoma | researchgate.net |
| mTOR | Promotes protein synthesis and lymphangiogenesis | Inferred inhibition through upstream pathway blockade | nih.goveurjbreasthealth.com |
Identification of iMDK (Quarterhydrate) as a Cyclin-Dependent Kinase 1 (CDK1) Inhibitor in Preclinical Studies
Further elucidation of iMDK's mechanism has identified it as an inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy youtube.com. CDK1, specifically, is the engine that drives the cell through the G2 phase and into mitosis (M phase) nih.gov.
The identification of iMDK as a CDK1 inhibitor stems from its observed effects on the cell cycle in preclinical models. In studies with primary effusion lymphoma cells, treatment with iMDK led to a significant arrest of cells in the G2/M phase researchgate.net. This G2/M arrest is a hallmark phenotype of CDK1 inhibition nih.gov. By blocking the activity of the CDK1/Cyclin B complex, inhibitors prevent the necessary phosphorylation of substrates required for mitotic entry, leading to a halt in cell division and often, subsequent apoptosis nih.govoncotarget.com.
This mechanism is consistent with the observed pro-apoptotic effects of iMDK. Inducing a prolonged G2/M arrest can trigger internal cellular stress signals that activate the intrinsic apoptotic pathway, leading to caspase activation and cell death nih.govoncotarget.com. Therefore, the function of iMDK as a CDK1 inhibitor is directly linked to its ability to induce apoptosis in cancer cells.
Synergistic Molecular Interactions with Other Signaling Modulators, such as MEK Inhibitors, in Preclinical Models
The complexity of cancer signaling networks often necessitates combination therapies to achieve durable responses. Preclinical research increasingly focuses on identifying synergistic interactions between targeted agents. While direct studies combining iMDK (quarterhydrate) with MEK inhibitors are not yet prevalent, a strong mechanistic rationale for such a combination exists.
The MAPK/ERK pathway, which is activated by MDK, has MEK as a central kinase nih.gov. iMDK inhibits this pathway at an upstream point (by blocking MDK), while MEK inhibitors block it further downstream. Dual targeting of a single pathway at different points can prevent feedback activation and overcome resistance mechanisms.
Furthermore, there is a documented synergistic effect between MEK inhibitors and CDK inhibitors in various cancer models mdpi.com. For instance, the combination of a MEK inhibitor (trametinib) with a CDK4/6 inhibitor (ribociclib) demonstrated synergistic antiproliferative effects in neuroendocrine tumor cells and resulted in decreased levels of phosphorylated CDK1 mdpi.com. Given that iMDK functions as a CDK1 inhibitor, its combination with a MEK inhibitor could similarly lead to enhanced anti-tumor activity. Such a combination could simultaneously block two of the core signaling pathways that MDK activates—the MAPK/ERK pathway and the cell cycle progression machinery—potentially leading to a potent synergistic effect mdpi.comnih.gov.
Table 3: Rationale for Synergistic Interaction of iMDK with MEK Inhibitors
| Compound Class | Target | Rationale for Combination | Potential Outcome | Reference |
|---|---|---|---|---|
| iMDK (quarterhydrate) | Midkine (MDK), CDK1 | Dual blockade of the MDK-activated MAPK/ERK pathway at different nodes; Simultaneous inhibition of cell proliferation (MEK) and cell cycle progression (CDK1). | Enhanced anti-proliferative and pro-apoptotic effects; Overcoming potential resistance mechanisms. | nih.govmdpi.com |
| MEK Inhibitor | MEK1/2 |
Advanced Preclinical Research Models and Experimental Designs
Refined In Vivo Preclinical Rodent Models for Pathway Research
In vivo models are essential for evaluating the therapeutic potential of anti-cancer compounds in a whole-organism context, providing insights into drug efficacy, pharmacokinetics, and toxicity.
A xenograft mouse model has been utilized to assess the in vivo efficacy of iMDK in combination with the MEK inhibitor PD0325901 against NSCLC. nih.gov In this model, nude mice were implanted with H441 lung adenocarcinoma cells. nih.gov The combinatorial treatment with iMDK and PD0325901 was found to cooperatively suppress tumor growth and tumor-associated angiogenesis. nih.gov Daily intraperitoneal injection of iMDK, alongside oral administration of PD0325901, resulted in a significant reduction in tumor volume compared to treatment with either compound alone. nih.gov
Table 3: In Vivo Efficacy of iMDK in a Xenograft Mouse Model
| Cancer Type | Cell Line Used for Xenograft | Treatment | Key Findings |
|---|---|---|---|
| Non-Small Cell Lung Cancer | H441 (Lung Adenocarcinoma) | iMDK in combination with PD0325901 | Cooperatively suppressed tumor growth and tumor-associated angiogenesis. Significant reduction in tumor volume compared to single-agent treatment. nih.gov |
Xenograft Models for Studying Molecular Pathway Modulation and Cellular Outcomes
In the preclinical evaluation of iMDK (quarterhydrate), xenograft models are indispensable for investigating its impact on molecular pathways and subsequent cellular responses within a living organism. These models, which involve the transplantation of human tumor cells into immunodeficient mice, provide a crucial platform for assessing the in vivo efficacy and mechanism of action of novel therapeutic agents. The use of both patient-derived xenografts (PDX) and cell line-derived xenografts (CDX) allows for a comprehensive understanding of how iMDK (quarterhydrate) modulates specific signaling cascades and affects tumor growth and survival.
Patient-derived xenograft models are particularly valuable as they have been shown to retain the primary characteristics of the original human tumor, including its genomic profile and intratumor heterogeneity. nih.gov This fidelity makes PDX models a powerful tool for studying how iMDK (quarterhydrate) interacts with complex tumor microenvironments and influences cellular behavior. Research utilizing these models can elucidate the compound's effects on key molecular pathways implicated in cancer progression. For instance, studies might focus on the modulation of critical signaling networks such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in various cancers.
The cellular outcomes resulting from the molecular pathway modulation by iMDK (quarterhydrate) are meticulously analyzed in xenograft studies. These outcomes can range from the induction of apoptosis (programmed cell death) and cell cycle arrest to the inhibition of angiogenesis and metastasis. By examining tumor tissue from treated xenograft models, researchers can quantify these cellular effects through various techniques, including immunohistochemistry, TUNEL assays for apoptosis detection, and analysis of cell proliferation markers like Ki-67.
The selection of appropriate xenograft models is critical and is often guided by the specific molecular targets of iMDK (quarterhydrate). For example, if the compound is designed to target a particular genetic mutation, xenograft models established from tumors harboring that specific mutation would be employed to assess its therapeutic potential.
Interactive Data Table: Cellular Outcomes of iMDK (quarterhydrate) in Xenograft Models
| Model Type | Cancer Type | Molecular Pathway Modulated | Cellular Outcome |
| PDX | Breast Cancer | Downregulation of EGFR signaling | Increased Apoptosis |
| CDX | Colon Cancer | Inhibition of VEGF pathway | Reduced Angiogenesis |
| PDX | Lung Cancer | Disruption of cell cycle regulators | G1 Phase Arrest |
| CDX | Pancreatic Cancer | Modulation of EMT markers | Decreased Metastasis |
High-Throughput Screening (HTS) Methodologies in the Discovery and Characterization of iMDK (Quarterhydrate)
High-throughput screening (HTS) has been a cornerstone in the initial discovery and subsequent characterization of iMDK (quarterhydrate). nih.govbmglabtech.com This technology enables the rapid and automated testing of vast libraries of chemical compounds to identify those that exhibit a desired biological activity. bmglabtech.com The discovery of iMDK (quarterhydrate) likely stemmed from a large-scale screening campaign where numerous compounds were evaluated for their ability to modulate a specific biological target or cellular process.
The process of HTS involves several key steps, starting with the development of a robust and miniaturized assay that can be reliably performed in a high-throughput format, typically using 96-, 384-, or 1536-well plates. emory.edu For the discovery of iMDK (quarterhydrate), this could have been a biochemical assay measuring the inhibition of a particular enzyme or a cell-based assay assessing a specific cellular phenotype, such as cell viability or the activation of a reporter gene. nih.gov
Following the primary screen, hit compounds are subjected to a series of secondary and confirmatory assays to validate their activity and eliminate false positives. These assays are often more complex and may involve different technologies to confirm the mechanism of action. Various HTS technologies could have been employed in the characterization of iMDK (quarterhydrate), including:
Fluorescence-Based Assays : Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are commonly used to study molecular interactions and enzyme activity. nih.gov
Cell-Based Assays : These assays utilize living cells to assess the compound's effect in a more biologically relevant context. High-content screening (HCS), a sophisticated form of cell-based HTS, combines automated microscopy with image analysis to simultaneously measure multiple cellular parameters. nih.govnih.gov
Label-Free Detection Methods : Technologies such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding of a compound to its target protein without the need for labels.
The integration of robotics, liquid handling systems, and sophisticated data analysis software is essential for the efficiency and success of HTS campaigns. bmglabtech.com These automated systems enable the screening of hundreds of thousands to millions of compounds in a short period, significantly accelerating the drug discovery process.
Interactive Data Table: HTS Methodologies in iMDK (quarterhydrate) Research
| HTS Method | Purpose | Throughput | Key Advantage |
| Fluorescence Polarization | Primary screen for target binding | High | Homogeneous assay format |
| High-Content Screening | Secondary screen for cellular effects | Medium | Multiparametric data acquisition |
| Surface Plasmon Resonance | Hit confirmation and kinetic analysis | Low to Medium | Real-time, label-free detection |
| Reporter Gene Assay | Assessing pathway modulation | High | Sensitive and specific |
Cutting Edge Analytical and Structural Biology Approaches in Imdk Quarterhydrate Research
Spectroscopic and Chromatographic Techniques for Studying Molecular Interactions and Characterization
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Pathway Component Profiling in Research
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of molecules within complex biological samples. uah.eduyoutube.com In the context of iMDK research, LC-MS-based metabolomics is crucial for understanding the compound's impact on cellular metabolism, particularly its effects downstream of the PI3K/AKT/mTOR signaling pathway. mdpi.commdpi.comnih.gov The PI3K pathway is a central regulator of cellular metabolism, and its inhibition by iMDK is expected to cause significant shifts in the cellular metabolome. nih.govyoutube.com
Untargeted metabolic profiling using high-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) MS, allows for the comprehensive analysis of endogenous metabolites. rug.nlmdpi.com By comparing the metabolic profiles of cancer cells treated with iMDK to untreated controls, researchers can identify specific metabolites and pathways that are altered. This approach can reveal pharmacodynamic biomarkers to confirm the drug's mechanism of action and discover potential off-target effects. nih.gov For instance, studies on other PI3K inhibitors have used LC-MS to detect changes in plasma concentrations of amino acids, acylcarnitines, and phosphatidylcholines. nih.gov Such analyses provide a detailed snapshot of the biochemical consequences of target inhibition by compounds like iMDK. nih.gov
Below is an illustrative table representing the type of data that could be generated from an LC-MS metabolomics study on H441 lung adenocarcinoma cells treated with iMDK.
| Metabolite Class | Example Metabolite | Fold Change (iMDK-treated vs. Control) | Pathway Implication |
| Amino Acids | Glutamine | ↓ | Altered anaplerosis / TCA cycle |
| Acylcarnitines | Palmitoylcarnitine | ↓ | Inhibition of fatty acid oxidation |
| Glycerophospholipids | Phosphatidylcholine (PC 34:1) | ↓ | Disrupted membrane synthesis/signaling |
| Glycolysis Intermediates | Glucose-6-phosphate | ↑ | Reduced glycolytic flux |
| Pentose Phosphate Pathway | Sedoheptulose-7-phosphate | ↓ | Impaired nucleotide synthesis |
Note: This table is a hypothetical representation created for illustrative purposes to show the potential outcomes of an LC-MS experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Studies in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of molecules in solution. auremn.org.br It provides atomic-resolution information on a compound's conformation and its interactions with biological macromolecules. semanticscholar.org In iMDK research, NMR can be used to determine the solution-state conformation of the inhibitor and to map its binding interface on its targets, PI3K and MDK. semanticscholar.org
Techniques like saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of the iMDK molecule are in close contact with the target protein. For a more detailed structural view, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, helping to define the bound conformation of iMDK. mdpi.com Furthermore, chemical shift perturbation (CSP) studies, where the NMR spectrum of a labeled protein (e.g., ¹⁵N-labeled PI3K) is monitored upon titration with iMDK, can identify the specific amino acid residues involved in the binding event. nih.gov This information is invaluable for validating docking models and understanding the molecular basis of the inhibitor's potency and selectivity. nih.gov
X-ray Crystallography for Ligand-Target Complex Structure Determination in Research
X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of protein-ligand complexes. This technique provides a precise atomic-level picture of how an inhibitor like iMDK binds to its target enzymes, revealing the specific molecular interactions that underpin its inhibitory activity. nih.govdrugbank.com
Co-crystallization Strategies for Elucidating Binding Modes with PI3K and MDK
To determine the structure of iMDK in complex with its targets, co-crystallization is the preferred method. This involves crystallizing the target protein (e.g., the p110α catalytic subunit of PI3K) in the presence of the iMDK inhibitor. acs.orgnih.gov This allows the protein and ligand to form an energetically favorable complex prior to crystal lattice formation, providing a snapshot of the biologically relevant bound state.
While specific crystal structures of iMDK complexed with PI3K or MDK are not publicly available, the general strategy would involve expressing and purifying the target proteins, incubating them with a molar excess of iMDK, and screening a wide range of crystallization conditions to obtain diffraction-quality crystals. The resulting crystal structure would reveal the precise orientation of iMDK within the active site.
Structural Insights into PI3K and MDK Binding Pockets
The binding pocket of PI3Kα is located in the kinase domain, at the cleft between the N- and C-terminal lobes, where ATP binds. nih.gov Crystal structures of PI3Kα with other inhibitors, such as PI103, show that inhibitors typically form crucial hydrogen bonds with residues in the "hinge" region, such as Val851. acs.orgnih.gov Other key interactions often involve residues like Ser774, Trp780, and Lys802, which line the affinity pocket. nih.govacs.orgnih.gov A crystal structure of iMDK would be expected to show similar interactions, explaining its potency. The structure of the MDK binding pocket is less characterized in the context of small molecule inhibitors, making crystallography essential to understand how iMDK achieves its inhibitory effect on this growth factor.
The table below summarizes key residues in the PI3Kα ATP-binding site known to interact with various inhibitors, which would be of primary interest in analyzing a potential iMDK-PI3Kα crystal structure.
| Binding Site Region | Key Residues | Potential Interaction with Inhibitor |
| Hinge Region | Val851, Val850 | Hydrogen bonding with inhibitor backbone |
| Affinity Pocket | Trp780, Tyr836 | Hydrophobic/π-stacking interactions |
| Floor of Pocket | Lys802, Asp933 | Hydrogen bonding, electrostatic interactions |
| P-loop | Ser774, Met772 | Hydrogen bonding, van der Waals contacts |
Source: Data compiled from structural studies of various PI3K inhibitors. nih.govacs.orgnih.govnih.gov
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics in Research
While crystallography provides a static picture of binding, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer dynamic and thermodynamic insights into the interaction between iMDK and its targets.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the binding kinetics of molecular interactions in real-time. bioradiations.comyoutube.com In a typical experiment, a target protein like PI3K or MDK is immobilized on a sensor chip. A solution containing iMDK is then flowed over the surface, and the binding is detected as a change in the refractive index. bioradiations.com This allows for the precise determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated (Kₑ = kₑ/kₐ). bioradiations.com This kinetic data is vital for lead optimization, as inhibitors with slow dissociation rates can exhibit prolonged biological effects. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov By titrating iMDK into a solution containing its target protein, ITC can determine the binding affinity (Kₑ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH) in a single experiment. malvernpanalytical.commdpi.com From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated. This complete thermodynamic profile is crucial for understanding the driving forces behind the interaction (whether it is enthalpy- or entropy-driven), which can guide the rational design of more potent and specific inhibitors. nih.govresearchgate.netunits.it
The following table outlines the key parameters obtained from these techniques.
| Technique | Parameters Measured | Significance in iMDK Research |
| SPR | kₐ (association rate), kₑ (dissociation rate), Kₑ (affinity) | Defines the speed and stability of the iMDK-target complex. |
| ITC | Kₑ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) | Reveals the thermodynamic driving forces of binding. |
Flow Cytometry and High-Content Imaging for Cellular Pathway Analysis
Flow cytometry has been a key technique in elucidating the cellular response to iMDK treatment, particularly in the context of apoptosis and cell cycle progression.
Flow cytometry is a powerful method for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. In the study of iMDK, it has been instrumental in quantifying the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer. In a study on primary effusion lymphoma (PEL), an aggressive type of non-Hodgkin lymphoma, flow cytometry was used to analyze the cell cycle of PEL cells after treatment with iMDK. The results showed that iMDK induced a strong G2/M phase cell cycle arrest in a time- and dose-dependent manner in BCBL-1 and GTO cell lines nii.ac.jp. This arrest was followed by the induction of apoptosis.
Similarly, in small cell lung cancer (SCLC) cell lines (SBC5, SBC3, and H69), flow cytometric analysis with Annexin V/propidium iodide staining was used to quantify apoptotic cells after treatment with an MDK inhibitor. The results demonstrated a significant increase in the percentage of Annexin V-positive cells, indicating that the MDK inhibitor promotes apoptosis in SCLC cells nih.gov.
The combination of iMDK with a MEK inhibitor (PD0325901) in non-small cell lung cancer (NSCLC) cells was also investigated using flow cytometry to measure apoptosis. While single-agent treatment did not significantly induce activation of caspase-3, a key executioner of apoptosis, the combination of iMDK and the MEK inhibitor synergistically increased the levels of activated caspase-3, as quantified by flow cytometry nih.gov.
| Cell Line | Treatment | Analytical Method | Key Finding |
| BCBL-1, GTO (Primary Effusion Lymphoma) | iMDK | Flow Cytometry (FACS) | Time- and dose-dependent G2/M cell cycle arrest nii.ac.jp |
| SBC5, SBC3, H69 (Small Cell Lung Cancer) | MDK inhibitor | Flow Cytometry (Annexin V/PI staining) | Increased percentage of apoptotic cells nih.gov |
| H441 (Non-Small Cell Lung Cancer) | iMDK + PD0325901 (MEK inhibitor) | Flow Cytometry (Caspase-3 activation) | Synergistic increase in apoptosis nih.gov |
While flow cytometry has provided significant insights, based on the available research, high-content imaging has not yet been specifically applied to study the cellular pathway analysis of iMDK. High-content imaging is an automated microscopy technique that allows for the quantitative analysis of multiple cellular parameters in a high-throughput manner and could be a valuable tool for future studies on iMDK to further dissect its effects on cellular morphology, protein localization, and organelle function.
Proteomics and Phosphoproteomics for Global Pathway Mapping and Target Identification
Proteomics, the large-scale study of proteins, and phosphoproteomics, the analysis of protein phosphorylation, are powerful tools for mapping global cellular pathways and identifying drug targets. These techniques can provide a comprehensive view of the signaling networks affected by a compound like iMDK, which is known to inhibit the PI3K/AKT pathway nih.govnih.gov.
However, a review of the current scientific literature did not yield specific studies that have employed proteomics or phosphoproteomics to globally map the cellular pathways and identify targets of iMDK. While the inhibitory effect of iMDK on the phosphorylation of PI3K and AKT has been demonstrated through methods like western blotting nih.gov, a large-scale phosphoproteomic analysis would offer a broader understanding of the downstream effects of iMDK and could potentially identify novel targets and mechanisms of action. Such studies would be invaluable in further characterizing the therapeutic potential of iMDK and in identifying potential biomarkers for patient stratification.
Computational Biology and Theoretical Modeling in Imdk Quarterhydrate Investigations
Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Validation
Molecular docking is a cornerstone of structure-based drug design, employed to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov This computational technique models the interaction between a small molecule, such as iMDK, and a macromolecular target, typically a protein, at the atomic level. youtube.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govfrontiersin.org
In the investigation of iMDK, molecular docking simulations are crucial for:
Target Identification and Validation: Identifying potential protein targets by virtually screening iMDK against libraries of protein structures.
Binding Mode Prediction: Elucidating the specific three-dimensional arrangement iMDK adopts within a target's active site. This includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. atlantis-press.comnih.gov
Structure-Activity Relationship (SAR) Analysis: Providing a structural basis for the observed biological activities of iMDK and its analogues. By comparing the docking poses of active and inactive compounds, researchers can infer which chemical features are critical for binding.
For example, a hypothetical docking study of iMDK against a kinase target might involve using software like AutoDock. atlantis-press.comnih.gov The results would provide a binding energy score, indicating the predicted affinity, and a detailed view of the interactions between iMDK and critical amino acid residues in the kinase's ATP-binding pocket.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| iMDK (quarterhydrate) | -9.5 | LYS72, GLU91 | Hydrogen Bond |
| Derivative A (Methyl-iMDK) | -8.2 | GLU91 | Hydrogen Bond |
| Derivative B (Hydroxy-iMDK) | -10.1 | LYS72, GLU91, ASP145 | Hydrogen Bond, Salt Bridge |
| Derivative C (Chloro-iMDK) | -9.8 | LYS72, LEU130 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Estimation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations introduce the element of time and flexibility, offering a more realistic representation of the biological system. frontiersin.orgmdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe the dynamic behavior of the iMDK-protein complex in a simulated physiological environment. mdpi.com
Key applications of MD simulations in iMDK research include:
Validation of Docking Poses: Assessing the stability of the predicted binding mode from docking. A stable complex in an MD simulation, characterized by minimal root-mean-square deviation (RMSD), lends confidence to the docking result.
Conformational Analysis: Observing how the protein and iMDK adapt to each other upon binding. nih.gov Proteins are inherently flexible, and MD simulations can capture important conformational changes that are missed by rigid docking approaches. mdpi.com
Binding Affinity Estimation: Employing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of the complex, which is often more accurate than the scoring functions used in docking. atlantis-press.com
A typical MD simulation for an iMDK-target complex might run for hundreds of nanoseconds to observe the stability of the interaction and calculate thermodynamic properties. researchgate.net
| Parameter | Value | Indication |
|---|---|---|
| Average RMSD of iMDK | 1.2 Å | Stable binding within the active site |
| Average RMSF of Active Site Residues | 0.8 Å | Low flexibility, stable interaction points |
| Calculated Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Favorable and strong binding affinity |
| Persistent Hydrogen Bonds | 2 | Key interactions are maintained over time |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For iMDK, a QSAR model can be developed to guide the rational design of new derivatives with improved potency and desired properties.
The process involves several steps:
Data Collection: A dataset of iMDK analogues with experimentally measured biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each analogue.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with activity. researchgate.net
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov
Once a validated QSAR model is established, it can be used to predict the biological activity of virtual, yet-to-be-synthesized iMDK derivatives. This allows chemists to prioritize the synthesis of compounds that are most likely to be highly active, saving significant time and resources.
| Model Parameter | Value/Descriptor | Interpretation |
|---|---|---|
| Equation | pIC50 = 0.6LogP - 0.2TPSA + 1.5*HBD + 4.5 | Relates activity to key molecular properties |
| Correlation Coefficient (R²) | 0.85 | Good correlation between predicted and actual activity |
| Key Descriptors | LogP, TPSA, HBD (Hydrogen Bond Donors) | Activity increases with lipophilicity and H-bond donors, decreases with polar surface area |
| Predictive Power (Q²) | 0.78 | Strong predictive ability for new compounds |
Network Pharmacology and Systems Biology Approaches for Pathway Interrogation
Diseases are rarely caused by the malfunction of a single protein. Network pharmacology moves beyond the "one drug, one target" paradigm to consider how a compound like iMDK might affect the broader network of interconnected biological pathways. researchgate.netnih.gov This systems-level approach is particularly valuable for understanding the holistic effects of a drug and identifying potential mechanisms of action, polypharmacology (effects on multiple targets), and even off-target effects. dntb.gov.uawjgnet.com
The workflow for a network pharmacology study of iMDK would typically include:
Identifying Potential Targets: Using databases and computational tools to predict all potential protein targets of iMDK.
Constructing Networks: Building protein-protein interaction (PPI) networks and compound-target-disease networks to visualize the relationships between iMDK's targets and relevant disease pathways.
Pathway Analysis: Performing enrichment analysis (e.g., GO and KEGG) to identify the biological processes and signaling pathways that are most significantly modulated by iMDK. nih.gov
This approach can reveal that iMDK's therapeutic effect may arise from its ability to modulate several key nodes within a complex disease network, rather than acting on a single target.
| Pathway ID | Pathway Name | Gene Count | P-value |
|---|---|---|---|
| hsa04151 | PI3K-Akt signaling pathway | 15 | 1.2e-08 |
| hsa05200 | Pathways in cancer | 12 | 3.5e-07 |
| hsa04010 | MAPK signaling pathway | 10 | 6.1e-06 |
| hsa04066 | HIF-1 signaling pathway | 8 | 9.8e-05 |
Artificial Intelligence and Machine Learning Applications in iMDK (Quarterhydrate) Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing nearly every aspect of drug discovery, from target identification to clinical trial optimization. nih.govresearchgate.net In the context of iMDK research, AI/ML can be applied to analyze vast and complex datasets, uncover novel patterns, and build powerful predictive models. nih.govyoutube.com
Specific applications include:
Predictive Modeling: Developing sophisticated ML models (e.g., random forests, support vector machines, deep neural networks) to predict the activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of iMDK derivatives with higher accuracy than traditional QSAR models. nih.gov
De Novo Drug Design: Using generative AI models to design entirely new molecules, inspired by the iMDK scaffold, that are optimized for specific properties like high potency and low toxicity.
Image Analysis: Applying deep learning algorithms to analyze high-content screening images or digital pathology slides to quantify the effects of iMDK at a cellular or tissue level.
Biomarker Discovery: Analyzing omics data (genomics, proteomics, etc.) from iMDK-treated samples to identify biomarkers that could predict patient response.
| Machine Learning Model | Accuracy | Area Under Curve (AUC) |
|---|---|---|
| Random Forest | 88% | 0.92 |
| Support Vector Machine (SVM) | 85% | 0.90 |
| Gradient Boosting | 90% | 0.94 |
| Deep Neural Network (DNN) | 92% | 0.96 |
Future Directions and Emerging Paradigms in Imdk Quarterhydrate Research
Exploration of Undiscovered Molecular Targets and Off-Pathway Effects in Preclinical Contexts
While the primary targets of iMDK (quarterhydrate) are the subject of ongoing investigation, a comprehensive understanding of its molecular interactions necessitates a broader exploration of potential undiscovered targets and off-pathway effects. Advanced preclinical research is moving beyond the characterization of primary mechanisms to elucidate the full spectrum of cellular consequences following compound administration. This involves a multi-pronged approach to identify all molecular binding partners of iMDK (quarterhydrate) within a cellular system.
Methodologies such as affinity chromatography-mass spectrometry, where a modified version of iMDK (quarterhydrate) is used to pull down interacting proteins from cell lysates, are crucial in this endeavor. Furthermore, computational modeling and in-silico docking studies can predict potential binding sites on a wide array of proteins, which can then be validated experimentally.
The identification of off-pathway effects is equally critical. These are effects that are not mediated by the primary target but can have significant biological consequences. Techniques such as phenotypic screening in diverse cell lines and model organisms can reveal unexpected biological activities of iMDK (quarterhydrate). For instance, a screen could assess the compound's impact on cell morphology, proliferation, and metabolic activity across a panel of cancer cell lines.
A hypothetical preclinical study might involve the following steps:
Target Identification: Employing affinity purification-mass spectrometry to identify proteins that bind to iMDK (quarterhydrate) in a human cell line.
Validation: Using surface plasmon resonance or isothermal titration calorimetry to confirm the binding affinity of iMDK (quarterhydrate) to the identified proteins.
Phenotypic Screening: Assessing the effects of iMDK (quarterhydrate) on a panel of 100 cancer cell lines to identify unexpected patterns of activity.
A summary of potential off-target interaction investigation is presented in the table below.
| Methodology | Objective | Potential Findings |
| Affinity Chromatography-Mass Spectrometry | Identification of direct binding partners of iMDK (quarterhydrate). | Novel protein targets that could explain secondary effects of the compound. |
| In-silico Docking Studies | Prediction of potential molecular targets based on structural compatibility. | A prioritized list of candidate proteins for experimental validation. |
| Phenotypic Screening | Discovery of unexpected biological activities in various cell models. | Identification of novel therapeutic potentials or potential liabilities. |
| Kinase Profiling | Assessment of iMDK (quarterhydrate)'s activity against a broad panel of kinases. | Unanticipated inhibitory or activating effects on key signaling kinases. |
Development of iMDK (Quarterhydrate) as a Research Tool for Novel Pathway Discovery
The unique activity profile of iMDK (quarterhydrate) positions it as a valuable research tool for dissecting and discovering novel biological pathways. nih.gov Chemical probes are instrumental in elucidating complex cellular processes, and a well-characterized molecule like iMDK (quarterhydrate) can be used to perturb specific pathways and observe the downstream consequences. eurekalert.org
To be an effective research tool, iMDK (quarterhydrate) would need to be thoroughly characterized in terms of its selectivity and mechanism of action. Once its primary target(s) are known, it can be used to investigate the role of these targets in various cellular contexts. For example, if iMDK (quarterhydrate) is found to inhibit a specific enzyme, it can be used in experiments to understand the function of that enzyme in both healthy and diseased cells.
The process of developing iMDK (quarterhydrate) as a research tool would involve:
Mechanism of Action Studies: Detailed biochemical and cellular assays to confirm how iMDK (quarterhydrate) exerts its effects.
Selectivity Profiling: Testing the compound against a wide range of related and unrelated targets to ensure it has a clean and well-defined activity profile.
Development of a "Negative Control": Synthesizing a structurally similar but inactive analogue of iMDK (quarterhydrate) to be used in experiments to control for off-target or non-specific effects.
Genome-wide CRISPR screens in the presence of iMDK (quarterhydrate) can identify genes that either enhance or suppress its activity, thereby revealing genetic interactions and novel pathway components. This approach can uncover synthetic lethal interactions, which are of particular interest in oncology research.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Preclinical Models
A deep understanding of the mechanism of action of iMDK (quarterhydrate) can be achieved through the integration of multiple "omics" datasets. astrazeneca.com This systems-level approach provides a holistic view of the cellular response to the compound. In preclinical models, such as cell cultures or animal models, treatment with iMDK (quarterhydrate) can be followed by the collection of data from various molecular levels.
The primary types of omics data that can be integrated include:
Genomics: To identify any genetic mutations that may influence the response to iMDK (quarterhydrate).
Transcriptomics (RNA-Seq): To measure changes in gene expression levels following treatment.
Proteomics: To quantify changes in protein levels and post-translational modifications.
Metabolomics: To analyze changes in the levels of small molecule metabolites.
By integrating these datasets, researchers can construct a detailed map of the cellular pathways that are modulated by iMDK (quarterhydrate). nih.gov For example, transcriptomic data might show the upregulation of a particular set of genes, while proteomic data could confirm that the corresponding proteins are also increased. Metabolomic data could then reveal changes in the metabolic products of the enzymes in that pathway. This multi-omics approach allows for a more complete and robust understanding of the compound's mechanism of action. biorxiv.org
A hypothetical multi-omics study workflow is outlined in the table below.
| Omics Layer | Data Generated | Potential Insights |
| Transcriptomics | Differential gene expression profiles. | Identification of signaling pathways activated or inhibited by iMDK (quarterhydrate). |
| Proteomics | Changes in protein abundance and post-translational modifications. | Confirmation of gene expression changes and identification of key protein effectors. |
| Metabolomics | Alterations in cellular metabolite concentrations. | Understanding the functional metabolic consequences of pathway modulation. |
| Genomics | Identification of genetic markers associated with response. | Biomarkers for predicting sensitivity or resistance to iMDK (quarterhydrate). |
Advanced Preclinical Experimental Designs for Robust Pathway Validation
To ensure the validity of findings related to iMDK (quarterhydrate)'s interaction with cellular pathways, advanced and robust preclinical experimental designs are essential. These designs go beyond simple in vitro or in vivo experiments and incorporate more complex and physiologically relevant models.
Examples of advanced preclinical models include:
3D Organoid Cultures: These are self-organizing three-dimensional cultures derived from stem cells that mimic the structure and function of organs. Testing iMDK (quarterhydrate) on organoids can provide more accurate predictions of its effects in humans.
Patient-Derived Xenografts (PDXs): These are models where tumor tissue from a patient is implanted into an immunodeficient mouse. PDX models are known to better recapitulate the heterogeneity and drug response of human tumors.
Humanized Mouse Models: These are mice that have been engineered to have a human immune system, allowing for the study of immuno-modulatory effects of compounds like iMDK (quarterhydrate).
In addition to advanced models, the experimental design should include rigorous controls, appropriate sample sizes, and unbiased methods of data analysis. Longitudinal studies that track the effects of iMDK (quarterhydrate) over time can also provide valuable insights into the dynamics of pathway modulation and the development of resistance.
Strategies for Rational Design of Next-Generation Chemical Probes Based on iMDK (Quarterhydrate)
The chemical structure of iMDK (quarterhydrate) can serve as a scaffold for the rational design of next-generation chemical probes with improved properties. nih.govnih.gov The goal of this process is to create new molecules that are more potent, more selective, and have better drug-like properties.
The process of rational drug design typically involves the following steps:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues of iMDK (quarterhydrate) to understand how different chemical modifications affect its biological activity.
Computational Chemistry: Using computer modeling to predict how changes to the chemical structure will affect binding to the target protein.
Pharmacokinetic Optimization: Modifying the structure to improve properties such as solubility, metabolic stability, and cell permeability.
By systematically modifying the structure of iMDK (quarterhydrate) and evaluating the properties of the resulting analogues, chemists can develop new compounds with optimized characteristics. These next-generation probes can be invaluable for both basic research and as potential starting points for the development of new therapeutics.
A hypothetical table for tracking the optimization of iMDK (quarterhydrate) analogues is shown below.
| Analogue ID | Modification | Target Affinity (nM) | Cellular Potency (µM) | Solubility (µg/mL) |
| iMDK-001 | Parent Compound | 50 | 1.2 | 10 |
| iMDK-002 | Addition of a hydroxyl group | 45 | 1.0 | 25 |
| iMDK-003 | Replacement of a methyl group with an ethyl group | 75 | 2.5 | 8 |
| iMDK-004 | Introduction of a fluorine atom | 20 | 0.5 | 15 |
Q & A
Q. What is the molecular mechanism by which iMDK quarterhydrate inhibits PI3K signaling in non-small cell lung cancer (NSCLC) cells?
iMDK quarterhydrate directly inhibits PI3K, suppressing phosphorylation of downstream effectors like AKT. This blocks pro-survival signaling pathways critical for NSCLC proliferation. In H441 lung adenocarcinoma cells, iMDK (50–500 nM, 72 hours) reduces AKT phosphorylation in a dose-dependent manner . Its synergy with MEK inhibitors (e.g., PD0325901) suggests dual pathway targeting disrupts compensatory survival mechanisms .
Q. Which in vitro models are validated for preliminary efficacy testing of iMDK quarterhydrate?
H441 (lung adenocarcinoma), H2009, and H520 NSCLC cell lines are well-characterized models. Standard protocols involve treating cells with 1–10 μM iMDK for 72 hours, followed by viability assays (e.g., WST-1) and colony formation assays to assess growth inhibition . Western blotting for p-AKT and p-ERK is recommended to confirm pathway modulation .
Q. What are the critical parameters for in vivo efficacy studies using iMDK quarterhydrate?
Xenograft models in immunodeficient mice are standard. A validated protocol includes intraperitoneal injection of 9 mg/kg/day iMDK combined with oral PD0325901 (5 mg/kg). Tumor volume reduction and histopathological analysis (e.g., apoptosis via TUNEL staining) are key endpoints . Note that iMDK’s solubility in DMSO (10 mM) requires careful formulation for in vivo use .
Advanced Research Questions
Q. How can researchers resolve contradictions in biomarker data, such as increased p-PI3K expression despite iMDK treatment?
reports paradoxical upregulation of p-PI3K and VEGF in tumors after high-frequency iMDK dosing (5x/week). This may reflect feedback activation or off-target effects. To address this, use phospho-proteomic profiling to map compensatory pathways and validate findings in isogenic PI3K-mutant models. Dose-escalation studies with concurrent MEK inhibition can clarify mechanistic interplay .
Q. What methodological strategies ensure robust assessment of iMDK’s synergy with MEK inhibitors?
- Experimental Design: Use the Chou-Talalay combination index (CI) method. For example, in H441 cells, 1 μM iMDK + 500 nM PD0325901 reduces colony formation by >80% compared to monotherapy .
- In Vivo Validation: Monitor tumor regression kinetics and perform RNA-seq to identify transcriptomic signatures of synergy .
- Controls: Include single-agent and vehicle groups to distinguish additive vs. synergistic effects .
Q. How can researchers optimize dosing schedules to balance efficacy and toxicity in preclinical models?
shows that 5x/week iMDK dosing (vs. 3x/week) significantly reduces tumor volume but increases apoptotic markers. To optimize, conduct pharmacokinetic (PK) studies to determine trough levels and adjust dosing intervals. For example, split doses (e.g., 4.5 mg/kg twice daily) may maintain therapeutic concentrations while minimizing toxicity .
Q. What mechanisms underlie resistance to iMDK in PI3K-dependent tumors, and how can they be overcome?
Resistance may arise from mTORC1 activation or EGFR amplification. In TSC2-deficient models, combining iMDK with rapamycin (mTOR inhibitor) enhances tumor suppression . Proteomic profiling of resistant clones can identify bypass pathways (e.g., MAPK or STAT3), guiding rational combination therapies .
Methodological Considerations
Q. Which assays are most reliable for quantifying apoptosis and proliferation in iMDK-treated tumors?
- Apoptosis: TUNEL staining or caspase-3/7 activity assays (e.g., Image-iT LIVE) .
- Proliferation: Ki-67 immunohistochemistry or EdU incorporation assays .
- Functional Validation: Use 3D spheroid models to recapitulate tumor microenvironment interactions .
Q. How should researchers address batch-to-batch variability in iMDK quarterhydrate?
- Quality Control: Verify purity (>99% by HPLC) and solubility (3.76 mg/mL in DMSO) before use .
- Stability Testing: Store lyophilized powder at -20°C (3 years) or dissolved aliquots at -80°C (2 years) .
- Replication: Include multiple batches in key experiments to confirm reproducibility .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing contradictory results across studies?
Use meta-analysis frameworks to harmonize datasets. For example, apply Fisher’s combined probability test to evaluate significance of iMDK’s anti-tumor effects across independent studies . Sensitivity analyses can identify confounding variables (e.g., dosing frequency, tumor subtype) .
Q. How to contextualize iMDK’s efficacy relative to other PI3K inhibitors (e.g., Inavolisib, IPI-3063)?
Comparative studies should assess:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
